molecular formula C7H13Br B13621130 1-Bromo-4,4-dimethylpent-2-ene

1-Bromo-4,4-dimethylpent-2-ene

Cat. No.: B13621130
M. Wt: 177.08 g/mol
InChI Key: INKPIDICTIUUHE-SNAWJCMRSA-N
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Description

1-Bromo-4,4-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Br. It is a brominated alkene, characterized by a bromine atom attached to a carbon chain with a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylpent-2-ene can be synthesized through the bromination of 4,4-dimethylpent-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4,4-dimethylpent-2-ene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature and monitored until the bromine color disappears, indicating the completion of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dimethylpent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or tert-butanol.

Major Products:

    Substitution: Products like 4,4-dimethylpent-2-ol (from OH-) or 4,4-dimethylpent-2-nitrile (from CN-).

    Elimination: 4,4-dimethylpent-2-yne.

Scientific Research Applications

1-Bromo-4,4-dimethylpent-2-ene is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

    4,4-Dimethylpent-2-ene: The parent compound without the bromine atom.

    4,4-Dimethylpent-2-yne: The alkyne formed by elimination of HBr from 1-Bromo-4,4-dimethylpent-2-ene.

    1-Bromo-4,4-dimethylpentane: A saturated analog where the double bond is replaced by a single bond.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

(E)-1-bromo-4,4-dimethylpent-2-ene

InChI

InChI=1S/C7H13Br/c1-7(2,3)5-4-6-8/h4-5H,6H2,1-3H3/b5-4+

InChI Key

INKPIDICTIUUHE-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)/C=C/CBr

Canonical SMILES

CC(C)(C)C=CCBr

Origin of Product

United States

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